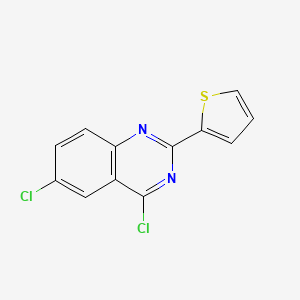![molecular formula C16H8F6N4 B14254161 3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine CAS No. 250645-59-1](/img/structure/B14254161.png)
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine is a chemical compound known for its unique structure and properties. It features two trifluoromethylphenyl groups attached to a tetrazine ring, making it a valuable compound in various scientific fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it an important compound in organic synthesis and material science.
Méthodes De Préparation
The synthesis of 3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylhydrazine.
Formation of Tetrazine Ring: The hydrazine derivative undergoes cyclization with appropriate reagents to form the tetrazine ring.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to specific targets, leading to increased reactivity and stability . The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also features trifluoromethyl groups and is used as a catalyst in organic synthesis.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine: This compound is used in the synthesis of chiral phosphine-aminophosphine ligands for asymmetric hydrogenation.
The uniqueness of this compound lies in its tetrazine ring structure, which imparts distinct reactivity and stability compared to other trifluoromethyl-containing compounds.
Propriétés
Numéro CAS |
250645-59-1 |
|---|---|
Formule moléculaire |
C16H8F6N4 |
Poids moléculaire |
370.25 g/mol |
Nom IUPAC |
3,6-bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H8F6N4/c17-15(18,19)11-5-1-9(2-6-11)13-23-25-14(26-24-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H |
Clé InChI |
MXNIGWQFLFFZCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NN=C(N=N2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [3-(cyclohexyloxy)propyl]-](/img/structure/B14254092.png)
![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
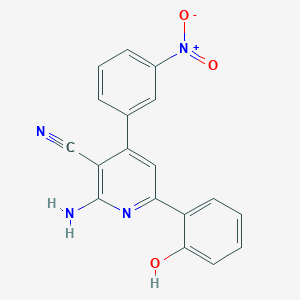
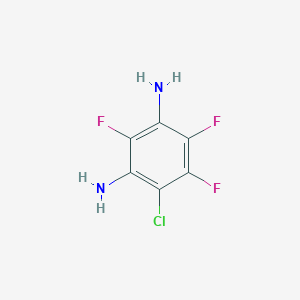
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
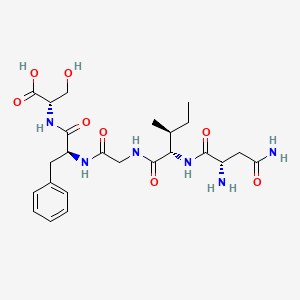

![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)

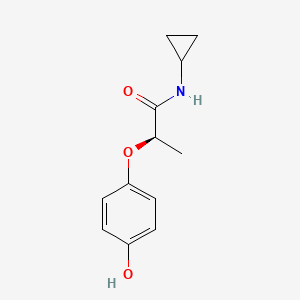

![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
